N-Tosylacetamide and its synonyms in chemical literature
N-Tosylacetamide and its synonyms in chemical literature
An In-Depth Technical Guide to N-Tosylacetamide for Chemical Research and Drug Development
Abstract
N-Tosylacetamide, a molecule integrating both a sulfonamide and an acetamide functional group, stands as a significant compound in the landscape of synthetic chemistry and medicinal research. The inherent reactivity of its acidic N-H bond, coupled with the established bioactivity of the tosyl and acetamide moieties, renders it a versatile building block and a potential pharmacophore. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the nomenclature, physicochemical properties, and detailed spectral characterization of N-Tosylacetamide. Furthermore, it presents a robust, field-proven protocol for its synthesis, explores its chemical reactivity, and discusses its profound relevance in the design of novel therapeutic agents, particularly as a scaffold for carbonic anhydrase inhibitors. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction to N-Tosylacetamide: A Molecule of Dual Functionality
N-Tosylacetamide (CAS No. 1888-33-1) is a crystalline solid that belongs to the class of N-acylsulfonamides.[1] Its structure is characterized by an acetamide group (-NHCOCH₃) where the nitrogen atom is directly bonded to the sulfur of a tosyl group (p-toluenesulfonyl, -SO₂C₆H₄CH₃). This unique arrangement confers distinct chemical properties and establishes its importance in organic synthesis and medicinal chemistry.
Nomenclature and Synonyms:
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Preferred IUPAC Name: N-(p-Tolylsulfonyl)acetamide
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CAS Number: 1888-33-1[1]
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Common Synonyms: N-Acetyl-p-toluenesulfonamide, N-Tosylacetamide
The significance of this molecule lies in the convergence of two critical pharmacophores:
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The Sulfonamide Moiety: Aromatic sulfonamides are a cornerstone of modern medicine. They are the defining feature of sulfa drugs and are known to act as inhibitors for a variety of enzymes, most notably carbonic anhydrases, by coordinating to the zinc ion in the enzyme's active site.[2] This interaction is fundamental to their application as diuretics, antiglaucoma agents, and even anticancer therapeutics.[2]
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The Acetamide Moiety: The acetamide linkage is one of the most prevalent structural motifs in pharmaceuticals and biologically active compounds.[3][4] It serves as a stable, metabolically robust linker and is found in approximately a quarter of all marketed drugs.[4] Molecules containing the acetamide core exhibit a vast spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[4]
The combination of these two groups in N-Tosylacetamide creates a valuable scaffold for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[3]
Physicochemical Properties and Spectroscopic Characterization
Verifying the identity and purity of N-Tosylacetamide is paramount before its use in any application. This is achieved through a combination of physical measurements and spectroscopic analysis.
Physical and Chemical Properties
The key properties of N-Tosylacetamide are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 1888-33-1 | [1] |
| Molecular Formula | C₉H₁₁NO₃S | [1] |
| Molecular Weight | 213.25 g/mol | [1] |
| Appearance | White crystalline solid | |
| Storage | Sealed in a dry environment at room temperature | [1] |
| SMILES | CC(NS(=O)(C1=CC=C(C)C=C1)=O)=O | [1] |
Spectroscopic Data Interpretation
Spectroscopy is the primary method for unambiguous structure elucidation in organic chemistry.[5] A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's architecture.
The following workflow represents a self-validating system for confirming the structure of a synthesized or procured sample of N-Tosylacetamide.
Caption: Standard workflow for the structural confirmation of N-Tosylacetamide.
The following table outlines the expected signals for N-Tosylacetamide, providing a benchmark for data analysis.
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale / Assignment |
| ¹H NMR | Singlet | ~ δ 8.5-9.5 ppm | Acidic proton of the N-H sulfonamide. |
| Doublet | ~ δ 7.8-8.0 ppm (2H) | Aromatic protons ortho to the -SO₂ group. | |
| Doublet | ~ δ 7.3-7.5 ppm (2H) | Aromatic protons meta to the -SO₂ group. | |
| Singlet | ~ δ 2.4-2.5 ppm (3H) | Methyl protons of the tosyl group. | |
| Singlet | ~ δ 2.1-2.3 ppm (3H) | Methyl protons of the acetyl group. | |
| ¹³C NMR | Carbonyl | ~ δ 168-172 ppm | C=O of the acetamide group. |
| Aromatic | ~ δ 125-145 ppm | Four distinct signals for the aromatic carbons. | |
| Methyl (Acetyl) | ~ δ 23-26 ppm | CH₃ of the acetamide group. | |
| Methyl (Tosyl) | ~ δ 20-22 ppm | CH₃ of the tosyl group. | |
| IR Spec. | N-H Stretch | 3200-3300 cm⁻¹ | Stretching vibration of the sulfonamide N-H bond. |
| C=O Stretch | 1680-1720 cm⁻¹ | Strong absorption from the amide carbonyl group.[6] | |
| S=O Stretch | 1340-1370 cm⁻¹ (asymmetric)1150-1180 cm⁻¹ (symmetric) | Characteristic strong stretches for the sulfonyl group. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 213 | Corresponds to the molecular weight of the compound. |
| Fragments | m/z = 155m/z = 91m/z = 43 | [M - CH₃CO]⁺ (loss of acetyl group)[C₇H₇]⁺ (tropylium ion from tosyl group)[CH₃CO]⁺ (acylium ion) |
Synthesis of N-Tosylacetamide
The most direct and efficient synthesis of N-Tosylacetamide involves the N-acylation of p-toluenesulfonamide. This method is reliable, high-yielding, and utilizes readily available starting materials. The causality behind this choice is the high nucleophilicity of the sulfonamide nitrogen and the high electrophilicity of the acetylating agent's carbonyl carbon.
Synthetic Pathway
The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of p-toluenesulfonamide attacks the carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
Caption: Synthesis of N-Tosylacetamide via acylation of p-toluenesulfonamide.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful synthesis is confirmed by physical and spectroscopic properties.
Materials and Reagents:
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p-Toluenesulfonamide (1.0 eq)
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Acetic Anhydride (1.5 - 2.0 eq)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heat source
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Ice bath
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Buchner funnel and filter paper
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Distilled water
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: To a round-bottom flask, add p-toluenesulfonamide (1.0 eq) and an excess of acetic anhydride (1.5-2.0 eq). The use of excess acetic anhydride ensures the reaction goes to completion and also serves as the solvent.
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Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 140 °C) with gentle stirring.
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Reaction Monitoring (Self-Validation Step 1): Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more nonpolar product should appear, and the starting material spot should diminish over time. Typically, the reaction is complete within 2-4 hours.
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Workup: After completion, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker of ice-cold water while stirring. This step hydrolyzes the excess acetic anhydride and precipitates the solid product.
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Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any remaining acetic acid.
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Purification (Self-Validation Step 2): Purify the crude product by recrystallization from a suitable solvent system, typically an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
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Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.
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Characterization (Self-Validation Step 3): Confirm the identity and purity of the final product by measuring its melting point and acquiring its NMR, IR, and mass spectra, comparing the results to the data in Section 2.2.
Chemical Reactivity and Synthetic Applications
The reactivity of N-Tosylacetamide is dominated by the acidity of the N-H proton, which is significantly enhanced by the two adjacent electron-withdrawing groups (sulfonyl and acetyl).
Caption: Primary reactive centers in the N-Tosylacetamide molecule.
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N-H Acidity and Alkylation: The N-H proton can be readily removed by a moderately strong base (e.g., K₂CO₃, NaH) to form a resonance-stabilized anion. This nucleophilic anion can then participate in various bond-forming reactions, such as N-alkylation with alkyl halides. This makes N-Tosylacetamide a valuable precursor for synthesizing more complex N-substituted sulfonamides.
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Precursor for Heterocyclic Synthesis: The activated methylene group of the acetyl moiety, once deprotonated, can act as a nucleophile. This reactivity can be harnessed in condensation reactions with various electrophiles to construct complex heterocyclic ring systems, which are of great interest in medicinal chemistry.[7][8]
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Role in Cross-Coupling Reactions: While the parent compound is less commonly used directly, related N-arylacetamides are key substrates in modern transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[3]
Relevance in Drug Development
The structural features of N-Tosylacetamide make it an attractive starting point for the design of new therapeutic agents.
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Carbonic Anhydrase Inhibitors (CAIs): As an aromatic sulfonamide, N-Tosylacetamide is a prime candidate for development as a CAI.[2] The sulfonamide group can coordinate to the Zn²⁺ ion in the active site of carbonic anhydrase isoforms, inhibiting their catalytic activity.[2] Overexpression of certain CA isoforms (e.g., CA IX and XII) is linked to the progression of various cancers, making them important therapeutic targets. N-Tosylacetamide can serve as a lead compound or a fragment for designing selective inhibitors for these cancer-related isoforms.
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Scaffold for Bioactive Molecules: The acetamide portion provides a vector for structural modification. By functionalizing either the acetyl methyl group or substituting the N-H proton, a diverse library of compounds can be generated. This is a common strategy in drug discovery to explore the chemical space around a known pharmacophore and optimize for potency, selectivity, and pharmacokinetic properties.[3]
Safety, Handling, and Storage
Proper handling of N-Tosylacetamide is essential for laboratory safety.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling Recommendations:
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Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Avoid contact with skin and eyes.[10]
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Wash hands thoroughly after handling.[9]
Storage:
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Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]
Conclusion
N-Tosylacetamide is more than a simple organic compound; it is a strategically designed molecule that embodies the principles of medicinal chemistry and synthetic utility. Its dual functionality, arising from the sulfonamide and acetamide groups, provides a robust platform for both fundamental reactivity studies and the development of sophisticated drug candidates. For researchers in drug discovery, N-Tosylacetamide offers a validated starting point for creating novel enzyme inhibitors and other bioactive molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
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